

Spectroscopic data (NMR, IR, MS) for 1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-pyrazole-4-carboxamide**

Cat. No.: **B2613483**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1H-pyrazole-4-carboxamide**

This document provides a comprehensive technical guide to the spectroscopic analysis of **1H-pyrazole-4-carboxamide** ($C_4H_5N_3O$), a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development. As direct experimental data for this specific molecule is not consolidated in publicly available literature, this guide leverages fundamental spectroscopic principles and data from closely related pyrazole analogues to present a robust, predictive spectroscopic profile. This serves as an authoritative benchmark for researchers seeking to verify their own experimental findings.

Introduction and Rationale

1H-pyrazole-4-carboxamide is a member of the pyrazole family, a class of heterocyclic compounds renowned for its broad pharmacological applications.^[1] The structural elucidation and purity assessment of such molecules are paramount in the fields of medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.^[2] This guide explains the causality behind experimental choices and provides a self-validating framework for interpreting the spectral data, ensuring a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Preview

To properly interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. **1H-pyrazole-4-carboxamide** consists of a five-membered aromatic pyrazole ring substituted at the 4-position with a carboxamide group.

Key structural features for analysis:

- Pyrazole Ring: Contains two adjacent nitrogen atoms and three carbon atoms. It features two C-H protons (H3, H5), one N-H proton, and three distinct carbon environments.
- Carboxamide Group: Features a carbonyl (C=O) group and a primary amide (-NH₂) group, each with characteristic spectroscopic signatures.
- Tautomerism: Pyrazoles can undergo prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms. This can lead to signal averaging or broadening in NMR spectra, particularly at room temperature.[3]

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of **1H-pyrazole-4-carboxamide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For pyrazole derivatives, it is crucial for assigning protons and carbons on the heterocyclic ring.[4]

Predicted ¹H NMR Spectrum

Rationale for Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxamide and allows for the observation of exchangeable N-H protons from both the pyrazole ring and the amide group. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Predicted Data and Interpretation:

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale and Authoritative Comparison
~13.0 - 13.5	Broad Singlet	N1-H	The pyrazole N-H proton is acidic and often appears as a very broad signal at a high chemical shift due to hydrogen bonding and tautomeric exchange. This is a characteristic feature of N-H protons in pyrazole systems. [5]
~8.1 - 8.3	Singlet	C3-H & C5-H	Due to rapid N-H tautomerism at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in a single, sharp signal that integrates to 2H.[3] In related pyrazoles, these protons typically resonate in the 7.5-8.5 ppm range.[6]
~7.0 - 7.5	Broad Singlet (2H)	-CONH ₂	The two protons of the primary amide group are often non-equivalent and may appear as two separate broad signals or a single

broad signal. Their chemical shift is concentration and temperature-dependent.

Predicted ^{13}C NMR Spectrum

Rationale for Experimental Choices: A proton-decoupled ^{13}C NMR spectrum provides a single peak for each unique carbon atom. The solvent of choice remains DMSO-d₆ for consistency.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Authoritative Comparison
~163 - 166	C6 (C=O)	The carbonyl carbon of an amide group is significantly deshielded and is expected to appear in this downfield region.[4]
~135 - 140	C3 & C5	Similar to the ^1H NMR, the C3 and C5 carbons are often observed as a single, averaged signal due to tautomerism. Their chemical shift is characteristic of sp ² carbons in an electron-deficient heterocyclic ring.[5]
~110 - 115	C4	The C4 carbon, being substituted by the carboxamide group, will have a distinct chemical shift from C3/C5. Its precise location is influenced by the electronic effects of the substituent.

Infrared (IR) Spectroscopy

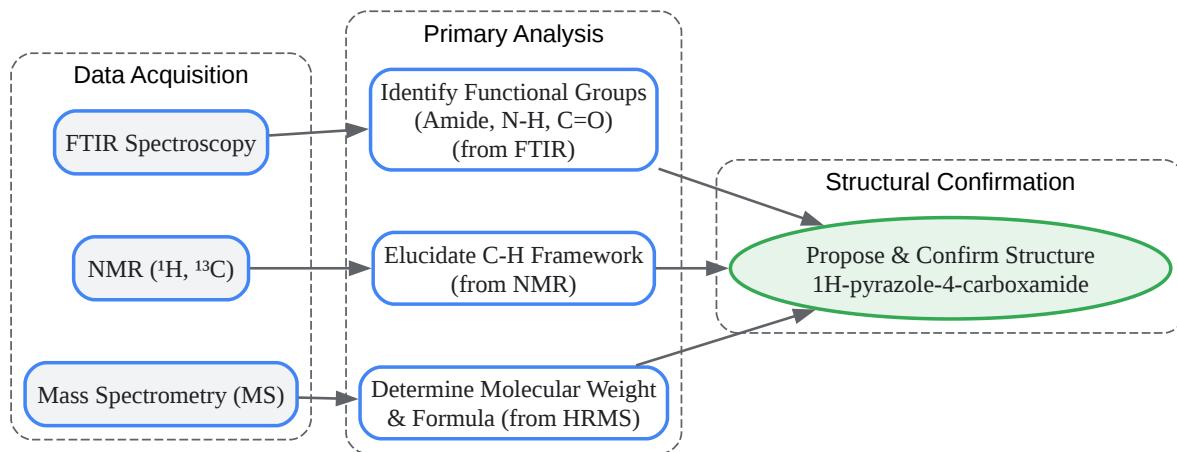
Rationale for Experimental Choices: Fourier-Transform Infrared (FTIR) spectroscopy is ideal for identifying the functional groups present in a molecule. For a solid sample like **1H-pyrazole-4-carboxamide**, the KBr pellet method is a standard choice.^[7] This involves grinding the sample with IR-transparent potassium bromide and pressing it into a thin pellet, minimizing scattering and producing a high-quality transmission spectrum.^[8]

Predicted Data and Interpretation:

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Assignment	Rationale and Authoritative Comparison
3400 - 3100	N-H Stretch	Amide N-H ₂ & Pyrazole N-H	This broad region will contain multiple overlapping bands. The amide N-H stretches (symmetric and asymmetric) typically appear around 3350 and 3180 cm ⁻¹ . The pyrazole N-H stretch, involved in hydrogen bonding, also appears here.[9]
~3100	C-H Stretch	Aromatic C-H	The C-H stretching vibrations of the pyrazole ring are expected just above 3000 cm ⁻¹ .
1660 - 1680	C=O Stretch	Amide I Band	This strong, sharp absorption is highly characteristic of the carbonyl group in the primary amide.[10]
1600 - 1640	N-H Bend	Amide II Band	The bending vibration of the N-H bonds in the primary amide gives rise to this absorption.
1500 - 1580	C=N, C=C Stretch	Pyrazole Ring Vibrations	These absorptions are characteristic of the stretching vibrations

within the pyrazole aromatic ring.

Mass Spectrometry (MS)


Rationale for Experimental Choices: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely be analyzed in positive ion mode to produce the protonated molecular ion $[M+H]^+$.^[11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.^[12]

Predicted Data and Interpretation:

Predicted m/z	Assignment	Rationale
112.051	$[M+H]^+$	The exact mass of $C_4H_5N_3O$ is 111.0433 g/mol . ^[13] The protonated molecular ion in high-resolution ESI-MS would confirm the elemental formula.
111.043	$[M]^+$	In techniques like Electron Ionization (EI), the molecular ion peak would be observed.
68.035	$[M - CONH_2]^+$	A common fragmentation pathway would be the loss of the carboxamide radical, resulting in a pyrazolyl cation.
69.040	$[M - HNCO]^+$	Another plausible fragmentation is the loss of isocyanic acid, a characteristic fragmentation for primary amides.

Integrated Spectroscopic Workflow and Protocols

A logical workflow ensures that data from each technique is used to build a complete and validated picture of the molecule.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

Standard Operating Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the **1H-pyrazole-4-carboxamide** sample. [\[3\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6) containing 0.03% TMS in a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H Acquisition: Acquire a one-dimensional ^1H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 298 K).

- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) will be required.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the DMSO solvent peak at 39.52 ppm.

Standard Operating Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Gently grind ~1 mg of the **1H-pyrazole-4-carboxamide** sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
- Pellet Formation: Transfer the powder to a pellet die and press using a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place an empty KBr pellet (a blank) in the sample holder of the FTIR instrument and acquire a background spectrum.
- Sample Spectrum: Replace the blank with the sample pellet and acquire the sample spectrum (typically scanning from 4000 to 400 cm^{-1}). The instrument software will automatically ratio the sample spectrum against the background.[14]

Standard Operating Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid to promote protonation.[15]
- Instrument Calibration: Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy.[12]
- Direct Infusion Analysis: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.[16]

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for **1H-pyrazole-4-carboxamide** based on established principles and comparative data from analogous compounds. The predicted NMR, IR, and MS data serve as a reliable reference for researchers. By following the integrated workflow and detailed experimental protocols provided, scientists can confidently acquire and interpret their own data, leading to the unambiguous structural confirmation of **1H-pyrazole-4-carboxamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. lpdlservices.co.uk [lpdlservices.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. rsc.org [rsc.org]
- 13. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eng.uc.edu [eng.uc.edu]
- 15. tecan.com [tecan.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 1H-pyrazole-4-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2613483#spectroscopic-data-nmr-ir-ms-for-1h-pyrazole-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com